Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione
Description
Structure
2D Structure
Properties
CAS No. |
743354-78-1 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-9-5(11)1-2-7-6(9)8-4/h1-2H,3H2,(H,7,8,10) |
InChI Key |
APBWDXDAKVUODH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC=CC(=O)N21 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine 2,5 1h,3h Dione and Its Derivatives
Classical Synthetic Routes to the Imidazo[1,2-A]pyrimidine (B1208166) Core
Traditional methods for constructing the imidazo[1,2-a]pyrimidine nucleus have long been established, primarily relying on the condensation of complementary fragments to form the fused bicyclic system. rsc.org
Cyclocondensation Reactions
Cyclocondensation reactions represent a foundational approach to the imidazo[1,2-a]pyrimidine core. The most renowned method is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrimidine system. Various modifications and extensions of this reaction have been developed to accommodate a range of substrates. researchgate.net
Another prominent cyclocondensation strategy involves the reaction of 2-aminoimidazole with β-dicarbonyl compounds or their equivalents, such as N-substituted maleimides or N-arylitaconimides, to form tetrahydroimidazo[1,2-a]pyrimidine derivatives. nih.gov For instance, the reaction between 2-aminoimidazole and N-substituted maleimides leads to the formation of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Aminopyrimidine | α-Haloketone | Imidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminoimidazole | N-Substituted Maleimide | Tetrahydroimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidine | Bromopyruvic ester | Ethoxycarbonylimidazo[1,2-a]pyrimidine | researchgate.net |
Hantzsch-Type Synthesis Modifications
While the classical Hantzsch synthesis is primarily known for pyridine (B92270) and pyrrole (B145914) formation, its principles have been adapted for related heterocyclic systems. For imidazo[1,2-a]pyrimidines, modifications often involve a one-pot reaction of a 2-aminopyrimidine, a β-ketoester, and an aldehyde. This approach, however, is less common than direct cyclocondensation methods. A more direct parallel involves the reaction of 2-aminopyrimidines with α-halocarbonyl compounds, which is a cornerstone of the Chichibabin synthesis and can be considered a modification of the Hantzsch principle, where the aminopyrimidine acts as the nitrogen-containing component. nih.gov
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like imidazo[1,2-a]pyrimidines in a single step, enhancing atom economy and reducing waste. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable isocyanide-based MCR for synthesizing 3-aminoimidazo-fused heterocycles. mdpi.comnih.gov This reaction typically involves the condensation of a 2-amino-N-heterocycle, an aldehyde, and an isocyanide. nih.gov For example, the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyridine (B139424) (a related N-heterocycle), and tert-butyl isocyanide yields 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov
Another significant MCR involves the one-pot reaction of aryl methyl ketones, 1,3-dimethylbarbituric acid (a pyrimidine (B1678525) derivative), and 2-aminopyridine, catalyzed by molecular iodine, to produce highly fluorescent pyrimidine-linked imidazopyridines. nih.gov This process involves a sequence of C-H oxidation followed by the formation of one C-C and two C-N bonds. nih.gov Microwave-assisted MCRs have also been developed, for instance, in the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives from imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate. nih.gov
| Components | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridine, Aryl aldehyde, Isocyanide | Iodine | 3-Aminoimidazo[1,2-a]pyridine | nih.gov |
| Aryl methyl ketone, 1,3-Dimethylbarbituric acid, 2-Aminopyridine | I₂, DMSO, 110 °C | Pyrimidine-linked Imidazo[1,2-a]pyridine (B132010) | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amine, Ammonium acetate | p-Toluenesulfonic acid, Microwave | Imidazo[1,2-a]pyrimidine-imidazole hybrid | nih.gov |
| 2-Aminopyrimidine, Aldehyde, Terminal alkyne | CuI-NaHSO₄•SiO₂ | Imidazo[1,2-a]pyridine | organic-chemistry.org |
Modern and Sustainable Synthetic Approaches
Recent research has focused on developing more environmentally benign and efficient synthetic methods, minimizing the use of hazardous catalysts and solvents.
Catalyst-Free Methodologies
Significant progress has been made in synthesizing imidazo[1,2-a]pyridines and related structures without the need for a catalyst. A highly efficient and straightforward method involves the condensation of α-haloketones with 2-aminopyridines under neat (solvent-free) conditions, often with gentle heating or microwave irradiation. scielo.brresearchgate.netresearchgate.net For example, the reaction of α-bromoacetophenone with 2-aminopyridine at 60°C without any catalyst or solvent affords 2-phenylimidazo[1,2-a]pyridine (B181562) in high yield. scielo.br This approach is noted for its simplicity, rapid reaction times, clean reaction profile, and high yields. researchgate.net Catalyst-free cascade processes have also been reported, such as the reaction of 2-aminopyridine with 1-bromo-2-phenylacetylene to yield 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org
| Reactants | Conditions | Yield | Reference |
| α-Bromoacetophenone, 2-Aminopyridine | 60 °C, Neat, 20 min | 91% | scielo.br |
| α-Bromoketones, 2-Aminopyridines | Microwave irradiation, Solvent-free | Good to excellent | researchgate.net |
| 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Neat | Up to 86% | organic-chemistry.org |
Water-Mediated Syntheses
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic methods for the imidazo[1,2-a]pyrimidine core have been developed using water as the reaction medium. rsc.org One such method describes the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives by reacting N-alkyl pyridinium (B92312) and S-alkyl thiouronium salts in water with sodium bicarbonate as a mild base, achieving moderate to excellent yields. rsc.org Another approach utilizes ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system in water to produce imidazo[1,2-a]pyridines, avoiding the need for a metal catalyst. organic-chemistry.org These water-mediated syntheses represent a significant step towards more sustainable chemical manufacturing.
Green Chemistry Principles in Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione Synthesis
The synthesis of imidazo[1,2-a]pyrimidine derivatives has increasingly incorporated green chemistry principles to minimize environmental impact and enhance efficiency. mdpi.comccspublishing.org.cn These approaches prioritize the use of non-toxic solvents, reduction of hazardous reagents, and energy-efficient reaction conditions. mdpi.comiosrjournals.org A significant advancement is the use of water as a reaction medium, which is both economical and environmentally benign. iosrjournals.org Other green solvents such as ethanol (B145695) and glycerol (B35011) have also been employed successfully. mdpi.comsemanticscholar.org
Microwave-assisted synthesis represents another key green methodology, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. semanticscholar.orgnih.gov These methods align with the broader goals of green chemistry by improving energy efficiency and reducing waste. ccspublishing.org.cn Furthermore, the development of one-pot, multi-component reactions provides an atom-economical route to complex imidazo[1,2-a]pyrimidine structures, simplifying procedures and minimizing purification steps. semanticscholar.orgresearchgate.net
Table 1: Comparison of Green Synthesis Methodologies for Imidazo[1,2-a]pyrimidine Derivatives
| Methodology | Key Principle | Advantages | Example Solvents/Conditions |
|---|---|---|---|
| Aqueous Medium Synthesis | Use of a non-toxic, inexpensive solvent | Environmentally friendly, safe, economical | Water, often with microwave irradiation iosrjournals.org |
| Microwave-Assisted Synthesis | Energy-efficient heating | Rapid reaction times, improved yields, high purity semanticscholar.orgnih.gov | Ethanol, catalyst-free conditions semanticscholar.org |
| Ultrasound Promotion | Energy-efficient activation | Mild reaction conditions, metal-free catalysis, use of water organic-chemistry.org | Ultrasound in glycerol mdpi.com |
| One-Pot, Multi-Component Reactions | Atom economy, process simplification | High efficiency, reduced waste, operational simplicity | Sequential two-step, one-pot synthesis semanticscholar.org |
Nanoparticle-Catalyzed Syntheses
The use of nanoparticles as catalysts offers a novel and efficient pathway for the synthesis of imidazo[1,2-a]pyrimidine derivatives. Gold nanoparticles, in particular, have been demonstrated as effective and recoverable catalysts for these reactions under green conditions. researchgate.netdoaj.org This methodology provides several advantages, including high yields, shorter reaction times, and mild, environmentally friendly reaction conditions that often eliminate the need for harsh reagents. mdpi.comresearchgate.net
In one approach, gold nanoparticles catalyze the reaction between aryl ketones and 2-aminopyrimidine in a green solvent. mdpi.com The structure of the resulting compounds can be confirmed using spectral analysis. The key benefits of this protocol are its mild conditions and the high activity of the nanocatalyst, presenting an attractive alternative to conventional synthetic methods. mdpi.com Other research has utilized K2CO3 nanoparticles to catalyze Knoevenagel condensation for the synthesis of related imidazo[1,2-c]pyrimidine (B1242154) derivatives, highlighting the versatility of nanoparticle catalysis in this area. researchgate.net
Targeted Synthesis of this compound Derivatives
Strategies for Functionalization of the Imidazo[1,2-A]pyrimidine Moiety
The functionalization of the pre-formed imidazo[1,2-a]pyrimidine ring system is a critical strategy for generating diverse derivatives. rsc.org The scaffold's electronic properties make the C3 position particularly susceptible to electrophilic attack, making it the preferred site for many functionalization reactions. uees.edu.ec This has led to the development of various methods for introducing substituents at this position, including amination, sulfonylation, carbonylation, and arylation. researchgate.net
Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized substrates and thus improving atom economy. researchgate.netnih.gov Radical reactions, initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, have also been successfully employed for direct functionalization. rsc.org While C3 functionalization is common, modifying the C2 position remains a challenge due to the scaffold's inherent reactivity. uees.edu.ec Despite this, a range of chemosynthetic methodologies, such as multicomponent reactions, intramolecular cyclizations, and various bond-forming reactions, have been developed to construct and functionalize this privileged scaffold for applications in drug discovery. rsc.orgresearchgate.net
Synthesis via α-Halocarbonyl Compounds and Aminopyrimidines
A foundational and widely used method for constructing the imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound, such as an α-haloketone. nih.govresearchgate.net This approach, often referred to as a Chichibabin-type or Hantzsch-type synthesis, involves the cyclo-condensation of the two reactants. researchgate.net
The reaction typically proceeds by nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the carbon bearing the halogen in the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. For example, 2-aminopyrimidine can be reacted with 2-bromoacetophenone (B140003) in a solvent like acetone (B3395972) to yield 2-phenylimidazo[1,2-a]pyrimidine (B97590). nih.gov Various catalysts and bases, such as potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or neutral aluminum oxide (Al2O3), can be used to facilitate the reaction. researchgate.net
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling
A modern and efficient method for synthesizing fused imidazo[1,2-a]pyrimidines involves a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. nih.govacs.orgnih.gov This protocol provides a practical approach for building the heterocyclic system from readily available substrates under mild conditions. acs.org The reaction typically involves the tandem reaction of an azole-amine, such as 1H-benzo[d]imidazol-2-amine, with an aldehyde, like 2-phenylacetaldehyde, in the presence of a palladium catalyst. acs.org
The general procedure uses a catalyst such as palladium(II) chloride (PdCl2) and a base like potassium carbonate (K2CO3) in a solvent such as toluene, often under an oxygen atmosphere. acs.org This methodology is valued for its broad substrate scope and its ability to construct complex derivatives efficiently. acs.orgnih.gov
Table 2: Typical Reaction Conditions for Palladium-Catalyzed CDC Synthesis
| Component | Reagent/Condition | Role | Reference |
|---|---|---|---|
| Starting Materials | Azole-amine, 2-Arylacetaldehyde | Reactants | acs.org |
| Catalyst | PdCl2 | Facilitates C-H activation and coupling | acs.org |
| Base | K2CO3 | Promotes reaction | acs.org |
| Solvent | Anhydrous Toluene | Reaction medium | acs.org |
| Atmosphere | Oxygen (1 atm) | Oxidant | acs.org |
| Temperature | 80 °C | Reaction condition | acs.org |
Vilsmeier–Haack and Knoevenagel Condensation Reactions
The Vilsmeier-Haack and Knoevenagel condensation reactions are valuable tools for the functionalization of the imidazo[1,2-a]pyrimidine scaffold, particularly for introducing new carbon-carbon bonds.
The Vilsmeier-Haack reaction is used to introduce a formyl group (-CHO) onto the heterocyclic ring, typically at the electron-rich C3 position. researchgate.netresearchgate.net This reaction involves treating the imidazo[1,2-a]pyrimidine with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net The resulting 3-formyl derivative is a versatile intermediate that can be further modified, for example, by oxidation to the corresponding carboxylic acid or used in subsequent condensation reactions. researchgate.netresearchgate.net
The Knoevenagel condensation is employed to form new C-C bonds by reacting an active methylene (B1212753) compound with a carbonyl group. In the context of imidazo[1,2-a]pyrimidine synthesis, this can involve the reaction of an intermediate containing a carbonyl group with a compound like malononitrile, often catalyzed by a base. dergipark.org.trresearchgate.net This reaction is instrumental in building more complex molecular architectures appended to the core heterocyclic system. dergipark.org.tr
Alkylation and Acylation Reactions for Derivative Formation
Alkylation and acylation reactions are fundamental transformations for the derivatization of heterocyclic compounds, allowing for the introduction of a wide range of functional groups and modulation of their physicochemical and biological properties. For the imidazo[1,2-a]pyrimidine core, these reactions typically occur at the C3 position, which is electron-rich and susceptible to electrophilic attack.
Alkylation Reactions:
C3-alkylation of imidazo[1,2-a]pyridines, a closely related scaffold, has been achieved through various methods, including three-component aza-Friedel–Crafts reactions. nih.govnih.gov For instance, the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Y(OTf)₃, can yield C3-alkylated products in moderate to good yields. nih.govnih.gov This methodology is notable for its operational simplicity and tolerance of a variety of functional groups. nih.gov While direct examples for the dione (B5365651) are scarce, it is plausible that similar strategies could be adapted. The nucleophilic character of the this compound core would likely direct alkylation to a reactive site, potentially the N1 or N3 positions, or a carbon atom on the pyrimidine ring, depending on the reaction conditions and the specific substrate.
| Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines, Aldehydes, Amines | Y(OTf)₃ | C3-Alkylated Imidazo[1,2-a]pyridines | Three-component reaction, good functional group tolerance. | nih.govnih.gov |
Acylation Reactions:
Acylation of the imidazo[1,2-a]pyridine scaffold has also been explored. For example, selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at the C3 position has been reported, serving as a key step in the synthesis of more complex fused heterocyclic systems. organic-chemistry.orgibmmpeptide.com Friedel-Crafts acetylation of imidazo[1,2-a]pyridines is another documented transformation. researchgate.net These reactions typically employ an acylating agent, such as an acid chloride or anhydride, often in the presence of a Lewis acid catalyst. For the this compound, acylation could potentially occur at one of the nitrogen atoms or a carbon position, influenced by the electronic properties of the dione system.
| Substrate | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Aminoimidazo[1,2-a]pyridine | Acylating agents | Selective C3-Acylation | C3-Acylated 2-aminoimidazo[1,2-a]pyridine | organic-chemistry.orgibmmpeptide.com |
| Imidazo[1,2-a]pyridines | Acetylating agents | Friedel-Crafts Acetylation | Acetylated Imidazo[1,2-a]pyridines | researchgate.net |
Metal-Free Oxidative Cross Coupling Reactions
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. Metal-free oxidative cross-coupling reactions have emerged as a powerful tool in this regard, avoiding the use of often toxic and expensive transition metal catalysts. rsc.org
For the synthesis of the broader class of imidazo[1,2-a]pyrimidines, several metal-free approaches have been developed. These often involve the formation of C-N and C-C bonds through oxidative annulation. rsc.org For example, the reaction of 2-aminopyrimidines with ketones or 1,3-diones mediated by carbon tetrabromide can lead to the formation of imidazo[1,2-a]pyrimidines under mild, metal-free conditions. While specific examples for the synthesis of this compound via this route are not explicitly detailed in the available literature, the principles of these reactions could potentially be applied. The synthesis of benzo organic-chemistry.orgacs.orgimidazo[1,2-a]pyrimidines has also been achieved under metal-free and solvent-free conditions, highlighting the potential for green synthetic routes. rsc.org Furthermore, elemental sulfur has been used to promote the oxidative cyclization of 2-aminopyridines and aldehydes to form imidazo[1,2-a]pyridines in a highly atom-economical fashion. nih.gov
| Reactants | Promoter/Conditions | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidines, β-keto esters/1,3-diones | CBr₄ | Oxidative C-N bond formation | Mild, metal-free conditions | organic-chemistry.org |
| 2-Aminopyridines, Aldehydes | Elemental Sulfur | Oxidative annulation | Metal- and base-free, atom-economical | nih.gov |
| Ynones, 2-Methylbenzimidazoles | - | Cascade reaction (Michael addition/intramolecular cycloaddition/dehydration) | Transition-metal-free, mild conditions | rsc.org |
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. While specific mechanistic studies on the formation of this dione are not extensively documented, insights can be drawn from the well-established mechanisms for the synthesis of the general imidazo[1,2-a]pyrimidine scaffold.
Mechanistic Pathways of Cyclization Processes
The formation of the imidazo[1,2-a]pyrimidine ring system typically involves a cyclization step as the key bond-forming event. One of the most common methods for synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the reaction of a 2-aminopyrimidine with an α-haloketone. nih.gov The generally accepted mechanism for this reaction involves the initial N-alkylation of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization through the attack of the endocyclic nitrogen onto the carbonyl carbon. Subsequent dehydration then leads to the aromatic imidazo[1,2-a]pyrimidine product.
In the context of this compound synthesis, a plausible pathway could involve the reaction of a suitably substituted 2-aminoimidazole derivative with a pyrimidine precursor already containing the dione functionality, or a precursor that can be converted to the dione in a subsequent step. Alternatively, the cyclization could proceed from a linear precursor that already contains all the necessary atoms for both rings. For instance, the interaction of 2-aminoimidazole with N-substituted maleimides has been shown to lead to the formation of the imidazo[1,2-a]pyrimidine core. nih.gov The proposed mechanism involves a Michael addition followed by a tandem recyclization of the succinimide (B58015) fragment. nih.gov
A plausible mechanistic pathway for a molecular iodine-catalyzed synthesis of related imidazo[1,2-a]pyridine derivatives involves the in-situ generation of a phenylglyoxal (B86788) from an acetophenone, followed by a Knoevenagel-type reaction with a dione (dimedone in this case), and subsequent cyclization with 2-aminopyridine. nih.govacs.org
Understanding Bond Formation Dynamics (e.g., C-N, C-C bond formation)
The synthesis of the imidazo[1,2-a]pyrimidine core inherently involves the formation of new carbon-nitrogen (C-N) and, in some cases, carbon-carbon (C-C) bonds.
C-N Bond Formation: The key C-N bond formations in the synthesis of imidazo[1,2-a]pyrimidines typically occur during the initial reaction of the amine with a carbonyl-containing compound and in the final cyclization step. In the Chichibabin-type synthesis, the first C-N bond is formed through the nucleophilic attack of the 2-amino group of the pyrimidine on the α-carbon of the haloketone. The second, and ring-closing, C-N bond is formed by the intramolecular attack of the ring nitrogen of the pyrimidine onto the carbonyl carbon. Metal-free oxidative C-N bond formation has also been reported, for example, using carbon tetrabromide to mediate the reaction between 2-aminopyrimidines and β-keto esters or 1,3-diones. organic-chemistry.org
C-C Bond Formation: While C-N bond formation is more central to the construction of the core scaffold, C-C bond-forming reactions are crucial for introducing substituents and building more complex derivatives. For instance, in some synthetic routes, C-C bond formation can occur through reactions like the aza-Friedel-Crafts reaction at the C3 position of the pre-formed imidazo[1,2-a]pyrimidine ring. nih.govnih.gov
Role of Catalysts and Reaction Conditions in Mechanism Progression
Catalysts and reaction conditions play a pivotal role in dictating the mechanistic pathway, and consequently, the efficiency and selectivity of the synthesis of imidazo[1,2-a]pyrimidines.
Catalysts: A wide array of catalysts have been employed in the synthesis of imidazo[1,2-a]pyrimidines.
Lewis Acids: Lewis acids like Y(OTf)₃ are used to activate carbonyl groups, facilitating nucleophilic attack, as seen in the aza-Friedel–Crafts alkylation. nih.govnih.gov
Brønsted Acids: Brønsted acids can protonate reactants, thereby increasing their electrophilicity and promoting cyclization.
Transition Metals: Transition metal catalysts, such as copper and palladium, are widely used in cross-coupling reactions to form C-C and C-N bonds for the derivatization of the imidazo[1,2-a]pyrimidine core. However, there is a growing interest in developing metal-free alternatives.
Nanoparticle Catalysts: Gold nanoparticles have been utilized as catalysts for the synthesis of imidazo[1,2-a]pyrimidines under green conditions, offering high yields and mild reaction conditions. mdpi.comresearchgate.net
Organocatalysts: Molecular iodine has been shown to be an effective catalyst in the synthesis of related imidazo[1,2-a]pyridine derivatives, acting as a Lewis acid to activate carbonyl groups. nih.govacs.org
Reaction Conditions:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. In some cases, solvent-free conditions have been successfully employed, offering a greener synthetic route. rsc.org
Temperature: Temperature can affect the rate of reaction and the stability of intermediates. Microwave irradiation has been used to accelerate reactions and improve yields in the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov
Atmosphere: Some reactions may require an inert atmosphere to prevent side reactions, while others can be performed in open air.
The interplay of these factors determines the predominant mechanistic pathway and is crucial for the successful synthesis of this compound and its derivatives. Further dedicated mechanistic studies on the dione system are needed to fully elucidate the specific pathways and optimize its synthesis.
Advanced Spectroscopic and Crystallographic Characterization of Imidazo 1,2 a Pyrimidine 2,5 1h,3h Dione Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione framework.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the heterocyclic core and the N-H protons. The general appearance of signals for the imidazo[1,2-a]pyrimidine (B1208166) scaffold typically includes characteristic multiplets in the aromatic region. nih.govsemanticscholar.org For the dione (B5365651) structure, the protons on the pyrimidine (B1678525) ring (H-6 and H-7) and the imidazole (B134444) ring (H-3) would exhibit specific chemical shifts and coupling patterns.
The two N-H protons (at positions 1 and 8) are expected to appear as broad singlet signals, whose chemical shifts can be sensitive to solvent, concentration, and temperature. nih.gov In deuterated solvents like DMSO-d₆, these protons are readily identifiable and can be confirmed by D₂O exchange experiments, which would cause their signals to disappear.
Table 1: Expected ¹H NMR Spectral Data for this compound Note: Data are hypothetical and based on typical values for related structures in DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.0 - 7.5 | Doublet of doublets (dd) | J ≈ 7.0, 2.0 |
| H-6 | 6.5 - 7.0 | Doublet of doublets (dd) | J ≈ 9.0, 7.0 |
| H-3 | 7.8 - 8.2 | Singlet (s) | - |
| 1-NH | 10.0 - 11.5 | Broad Singlet (br s) | - |
| 8-NH | 8.0 - 9.0 | Broad Singlet (br s) | - |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, the most downfield signals are expected to be the two carbonyl carbons (C-2 and C-5), typically appearing in the 160-170 ppm range. iugaza.edu.ps The remaining sp²-hybridized carbons of the fused ring system would resonate at chemical shifts characteristic of their electronic environment. The analysis of related imidazo[1,2-a]pyridine-2-one structures supports the assignment of the ring C=O signal in this region. iugaza.edu.ps
Table 2: Expected ¹³C NMR Spectral Data for this compound Note: Data are hypothetical and based on typical values for related structures in DMSO-d₆.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=O) | 165 - 170 |
| C-5 (C=O) | 160 - 165 |
| C-8a | 145 - 150 |
| C-3 | 135 - 140 |
| C-7 | 125 - 130 |
| C-5a | 115 - 120 |
| C-6 | 110 - 115 |
Two-Dimensional (2D) NMR Techniques for Complete Assignment
While 1D NMR provides foundational data, 2D NMR techniques are essential for the unambiguous assignment of all signals and confirmation of the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, a cross-peak between the signals for H-6 and H-7 would confirm their connectivity within the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is fundamental for assigning the protonated carbons (C-3, C-6, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. It helps to piece together the molecular fragments and assign quaternary carbons (carbons with no attached protons), such as C-2, C-5, C-5a, and C-8a. For example, correlations from the NH protons to the nearby carbonyl carbons (C-2 and C-5) would be definitive in establishing the core structure.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding network. In conformationally rigid systems like the imidazo[1,2-a]pyrimidine core, NOESY can confirm the spatial relationships between protons on different parts of the ring system. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FT-IR) Analysis
The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to its key functional groups. nih.govsemanticscholar.org
N-H Stretching: Broad absorption bands in the region of 3100-3300 cm⁻¹ are anticipated, corresponding to the stretching vibrations of the two N-H groups of the amide and lactam functionalities. nih.goviugaza.edu.ps
C=O Stretching: Strong, sharp absorption bands are expected in the 1650-1750 cm⁻¹ region, which are characteristic of carbonyl (C=O) stretching vibrations. nih.gov Given the two distinct carbonyl groups in different chemical environments (one in a five-membered ring, one in a six-membered ring), two separate C=O bands may be observed. In related imidazopyridine-2-one structures, C=O stretching bands appear around 1660 cm⁻¹. iugaza.edu.ps
C=N and C=C Stretching: The region between 1500-1650 cm⁻¹ will contain a series of bands due to the stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings. nih.goviugaza.edu.ps
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions from various bending and skeletal vibrations, which is unique to the molecule and serves as a "fingerprint" for identification.
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide/Lactam) | 1650 - 1750 | Strong, Sharp |
| C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |
| N-H Bend | 1450 - 1550 | Medium |
| C-H Bend | 1000 - 1300 | Medium |
Vibrational Assignment and Conformational Analysis
A precise assignment of the observed vibrational bands to specific atomic motions can be achieved through computational analysis, often using Density Functional Theory (DFT) calculations. researchgate.net Such calculations can predict the vibrational frequencies and intensities with high accuracy, allowing for a reliable correlation between the experimental spectrum and the molecular structure. researchgate.net
The analysis of characteristic group frequencies, such as the N-H and C=O stretches, is relatively straightforward. However, vibrations in the fingerprint region often involve the coupled motion of multiple atoms across the fused ring system. semanticscholar.org DFT calculations help to deconvolve these complex modes into specific contributions from stretching, bending, and torsional motions of the pyrimidine and imidazole rings. This detailed vibrational assignment confirms the molecular structure and can also be used to study conformational isomers if any exist.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the study of fragmentation patterns. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are particularly crucial in the characterization of novel Imidazo[1,2-a]pyrimidine derivatives.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which enables the determination of an unambiguous elemental composition. This technique is critical for confirming the identity of newly synthesized compounds. For instance, in the characterization of various imidazo[1,2-a]pyridine (B132010) derivatives, HRMS has been used to confirm their calculated molecular formulas. While specific data for the target dione is sparse, the analysis of related structures demonstrates the utility of the technique. For example, a study on imidazo[1,2-a]pyridine ethers used HRMS to confirm the calculated mass of a synthesized derivative, providing confidence in its proposed structure. researchgate.net Similarly, analysis of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, which are structurally related to the dione core, has been unambiguously confirmed using high-resolution electrospray ionization mass spectrometry (HPLC-HRESIMS). nih.gov
Table 1: Illustrative HRMS Data for an Imidazo[1,2-a]pyridine Derivative
| Compound Name | Calculated m/z [M+H]⁺ | Found m/z |
| 2-(4-fluorophenyl)-3-(3-((5-fluoropyridin-3-yl)oxy)propoxy)-6-methylimidazo[1,2-a]pyridine | Data not specified | Data not specified |
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex reaction mixtures, monitoring reaction progress, and purifying compounds. nih.gov In the synthesis of new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives, LC-MS was employed to characterize all synthesized products. nih.gov For example, a Schiff base derivative of 2-phenylimidazo[1,2-a]pyrimidine (B97590) showed an [M+1] peak at m/z = 333.08, confirming its molecular weight. nih.gov This technique, often using electrospray ionization (ESI), is routinely used to verify the mass of target molecules in a synthetic pathway. nih.govmdpi.com
Table 2: Example LC-MS Data for Imidazo[1,2-a]pyrimidine Schiff Base Derivatives
| Compound Derivative | Ionization Mode | Observed m/z [M+1]⁺ |
| Imine derivative of 2-phenylimidazo[1,2-a]pyrimidine | ESI | 315.12 |
| Imine derivative of 2-phenylimidazo[1,2-a]pyrimidine | ESI | 333.08 |
Source: Data extracted from a study on novel imidazo[1,2-a]pyrimidine derivatives. nih.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule, as well as how molecules pack together in a crystal lattice.
SCXRD analysis is the gold standard for structural confirmation of novel compounds. For the imidazo[1,2-a]pyrimidine family, SCXRD has been used to resolve structural ambiguities that could not be determined by spectroscopic methods alone. For example, in the synthesis of 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, the exact position of an aryl substituent was uncertain based on NMR data. A single-crystal X-ray diffraction analysis of one derivative, compound 6c , definitively confirmed its structure, revealing the substituent's location on the C4 position of the pyrimidine ring. nih.gov Similarly, the crystal structure of an imidazo[1,2-a]pyridine derivative (5d ) was determined to confirm its molecular geometry and stereochemistry unequivocally. researchgate.net
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material. X-ray diffraction studies on imidazo[1,2-a]pyridine derivatives have revealed detailed information about their crystal packing. For one derivative, the main crystal packing motif was found to consist of discrete columns stabilized by a system of π-π stacking interactions, with centroid-to-centroid distances measured in the range of 3.8020(12) to 3.9167(13) Å. researchgate.net In another case, the analysis of the crystal structure of an imidazo[1,2-a]pyridine derivative (5d ) highlighted specific hydrogen bonding interactions that dictate the supramolecular assembly. researchgate.net These types of interactions, including C-H···O hydrogen bonds, are expected to play a significant role in the crystal packing of this compound due to the presence of carbonyl groups and various C-H donors.
SCXRD provides precise data on the conformation of a molecule in the solid state, including the measurement of torsion angles between different parts of the molecule. For a series of substituted imidazo[1,2-a]pyridine derivatives, a detailed conformational analysis was performed. It was found that in derivatives with a phenyl side chain, the phenyl ring was twisted relative to the imidazopyridine ring, with torsion angles (τ1) varying significantly from 178.9° to 165.2°. nih.gov In contrast, for derivatives with a biphenyl (B1667301) side chain, the imidazopyridine and both phenyl rings were found to be nearly coplanar. nih.gov The analysis of a nonplanar imidazo[1,2-a]pyridine derivative revealed a dihedral angle of 21.8(3)° between the imidazo[1,2-a]pyridine and an attached triazole ring, and 41.7(2)° between the triazole and a phenyl ring. researchgate.net This type of detailed conformational data is vital for understanding structure-activity relationships and for computational modeling studies.
Table 3: Selected Torsion and Dihedral Angles for Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Torsion Angle (τ1) Range | Dihedral Angle Range (Ring-Ring) | Molecular Conformation |
| Imidazo[1,2-a]pyridines with Phenyl Side Chain | 165.2° to 178.9° | Discrepancy up to 25.7° | Twisted |
| Imidazo[1,2-a]pyridines with Biphenyl Side Chain | 174.9° to 179.3° | 1.1° to 5.7° | Nearly Coplanar |
| Imidazo[1,2-a]pyridine with Triazole-Phenyl Moiety | Not specified | 21.8(3)° and 41.7(2)° | Nonplanar |
Source: Data compiled from crystallographic studies on substituted imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a cornerstone technique in synthetic chemistry for the verification of a compound's empirical formula and purity. This method quantitatively determines the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, serves as strong evidence for the successful synthesis of the target molecule and validates its stoichiometry.
While extensive research has been conducted on the synthesis and characterization of the imidazo[1,2-a]pyrimidine scaffold, detailed elemental analysis data for the parent compound, this compound, is not extensively detailed in readily available literature. However, the critical role of this analytical method is consistently demonstrated in studies of closely related derivatives. For instance, the synthesis and characterization of various imidazo[1,2-a]pyridine derivatives routinely employ elemental analysis to confirm their proposed structures. nih.govnih.gov
In one such study, several substituted imidazo[1,5-a]pyridine (B1214698) derivatives were synthesized and characterized. nih.gov The elemental analysis results for these compounds showed a strong correlation between the experimental findings and the calculated theoretical values, confirming their elemental composition. nih.gov
The data presented in the table below illustrates the application of elemental analysis for the stoichiometric validation of several related heterocyclic compounds. The close alignment of the "Found" and "Calculated" percentages for Carbon, Hydrogen, and Nitrogen confirms the successful synthesis and purity of these derivatives. nih.gov
Table 1: Elemental Analysis Data for Imidazo[1,5-a]pyridine Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | C₁₈H₁₃N₃ | C | 79.68 | 79.86 |
| H | 4.83 | 4.74 | ||
| N | 15.49 | 15.26 | ||
| 3-(4-Chlorophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | C₁₈H₁₂ClN₃ | C | 70.71 | 70.71 |
| H | 3.96 | 3.63 | ||
| N | 13.74 | 13.74 |
This rigorous validation is a prerequisite for further spectroscopic and crystallographic studies, ensuring that the material under investigation is indeed the intended compound, free from significant impurities that could compromise the integrity of subsequent analyses.
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidine 2,5 1h,3h Dione
Quantum Chemical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the relationship between molecular structure and reactivity. nih.govnih.gov These methods are widely applied to the imidazo[1,2-a]pyrimidine (B1208166) framework to explore molecular geometries, electronic properties, and potential reactive sites. nih.govsemanticscholar.org
Density Functional Theory (DFT) is a computational method used to determine the most stable, low-energy three-dimensional structure of a molecule, known as its optimized geometry. acs.orgsemanticscholar.org This is typically achieved using functionals like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.gov The calculation provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's steric and electronic properties. For the imidazo[1,2-a]pyrimidine scaffold, these calculations help validate experimentally determined structures and provide a foundation for further computational analysis. acs.org
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | Specific data for Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is not available in the cited literature. |
| Bond Angles (°) | Specific data for this compound is not available in the cited literature. |
| Dihedral Angles (°) | Specific data for this compound is not available in the cited literature. |
Frontier Molecular Orbital (FMO) theory is essential for studying the electronic charge mobility and chemical reactivity of a molecular system. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Specific data for this compound is not available in the cited literature. |
| ELUMO | Specific data for this compound is not available in the cited literature. |
| Energy Gap (ΔE) | Specific data for this compound is not available in the cited literature. |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to identify reactive sites. researchgate.net The MEP surface displays the electrostatic potential, with different colors indicating various charge densities. Typically, red-colored regions represent areas of high electron density (negative potential) and are favorable sites for electrophilic attack. Conversely, blue-colored regions indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green areas denote neutral or zero potential. MEP analysis is particularly valuable for predicting sites of hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net
| Atom | Charge |
|---|---|
| Various Atoms (C, H, N, O) | Specific data for this compound is not available in the cited literature. |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed visualization of electron pairing and localization in a molecule. semanticscholar.org These methods map the regions of space where electrons are likely to be found, effectively illustrating covalent bonds, lone pairs, and atomic cores. ELF and LOL offer a chemically intuitive picture of the electron density that goes beyond simple orbital descriptions, helping to characterize the nature of chemical bonds within the molecular structure.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and intramolecular bonding interactions. semanticscholar.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), which indicates the stabilization energy resulting from electron delocalization. NBO analysis provides deep insights into hyperconjugation, resonance effects, and the nature of chemical bonds, contributing to a comprehensive understanding of molecular stability. nih.govsemanticscholar.org
Fukui Functions and Reactivity Descriptors
Fukui functions are essential in density functional theory (DFT) for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These reactivity descriptors, alongside global parameters such as chemical hardness, softness, and electrophilicity index, provide a quantitative measure of a molecule's chemical behavior.
A review of available literature indicates that while Fukui function analysis has been performed on related Imidazo[1,2-a]pyrimidine derivatives to understand their reactivity, no such specific data has been published for this compound. nih.govacs.org
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the topology of the electron density in a molecule. nih.govnih.gov This analysis provides valuable information about the nature of chemical bonds, including covalent and non-covalent interactions, through the examination of bond critical points and their associated properties.
Although QTAIM has been applied to various Imidazo[1,2-a]pyrimidine derivatives to characterize their intramolecular interactions, there are no specific QTAIM studies reported in the literature for this compound. nih.govnih.gov
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within and between molecules. It provides a graphical representation of regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
Studies on novel Imidazo[1,2-a]pyrimidine derivatives have utilized RDG analysis to understand their interaction patterns. nih.govnih.gov However, the scientific literature lacks any RDG analysis specifically conducted on this compound.
Molecular Modeling and Dynamics Simulations
Molecular Docking Studies for Target Interactions (e.g., enzyme active sites, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the interactions between a ligand and its target protein.
Numerous molecular docking studies have been performed on various Imidazo[1,2-a]pyrimidine derivatives to explore their potential as inhibitors for a range of biological targets, including enzymes and receptors. nih.govsemanticscholar.orgnih.govresearchgate.net Despite the broad interest in this chemical class, there are no published molecular docking studies specifically featuring this compound.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a binding partner.
MD simulations have been employed to investigate the conformational stability and interaction dynamics of some Imidazo[1,2-a]pyrimidine derivatives in complex with biological targets. acs.orgresearchgate.netresearchgate.net A review of the literature indicates that no MD simulation studies have been specifically reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
While QSAR studies have been conducted on series of Imidazo[1,2-a]pyrimidine derivatives to guide the design of new compounds with improved activities, there is no evidence of QSAR or QSPR models being developed that specifically include or focus on this compound. researchgate.net
Limited Research Available on the
The imidazo[1,2-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, with various derivatives being explored for a wide range of biological activities. Computational studies, including QSAR and molecular modeling, are frequently employed to understand the structure-activity relationships of these derivatives and to design new potent molecules. However, these investigations have largely concentrated on other substituted analogs rather than the specific this compound.
One study noted the synthesis of the imidazo[1,2-a]pyrimidine core through the reaction of 2-aminoimidazole with N-substituted maleimides, a pathway that could lead to structures analogous to the dione (B5365651) . Nevertheless, this research did not extend to the in-depth computational and theoretical analyses as specified in the requested article outline.
Consequently, due to the lack of specific published data on this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed structure focusing on its computational and theoretical investigations. The development of QSAR models and a detailed analysis of its structural features remain areas for future scientific exploration.
Reactivity and Derivatization Studies of Imidazo 1,2 a Pyrimidine 2,5 1h,3h Dione
Substitution Reactions on the Imidazo[1,2-A]pyrimidine (B1208166) Core
The imidazo[1,2-a]pyrimidine scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions are crucial for developing new derivatives with tailored biological and chemical properties.
Alkylation Reactions: C3-alkylation of the imidazo[1,2-a]pyridine (B132010) core can be achieved through a three-component aza-Friedel–Crafts reaction. mdpi.comnih.govdntb.gov.ua For instance, using Y(OTf)3 as a Lewis acid catalyst, imidazo[1,2-a]pyridines react with aldehydes and amines to yield C3-alkylated products in moderate to good yields. mdpi.comnih.govdntb.gov.ua This method demonstrates excellent functional group tolerance and can be performed under normal atmospheric conditions. mdpi.comnih.govdntb.gov.ua While specific examples for the dione (B5365651) derivative are not extensively documented, this methodology suggests a viable route for its C-alkylation.
Halogenation Reactions: Regioselective halogenation of the imidazo[1,2-a]pyridine nucleus is a common strategy for introducing a handle for further functionalization, such as cross-coupling reactions. A facile, transition-metal-free method for the C3-chlorination and bromination of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO2) or sodium bromite (B1237846) (NaBrO2) as the halogen source in the presence of acetic acid. rsc.org This approach provides 3-halo-imidazo[1,2-a]pyridines in good yields. rsc.org
| Substrate | Halogenating Agent | Product | Yield (%) |
| 2-phenylimidazo[1,2-a]pyridine (B181562) | NaClO2 | 3-chloro-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-phenylimidazo[1,2-a]pyridine | NaBrO2 | 3-bromo-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2-(4-methylphenyl)imidazo[1,2-a]pyridine | NaClO2 | 3-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 82 |
Acylation Reactions: The Friedel-Crafts acylation of imidazo[1,2-a]pyridines provides a direct method for introducing acyl groups, typically at the C3 position. researchgate.net Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at the C-3 position has been utilized as a key step in the synthesis of fused dntb.gov.uarsc.orgdiazepinones. ibmmpeptide.com
Functionalization Strategies for Enhanced Specificity
The development of imidazo[1,2-a]pyrimidine derivatives with enhanced biological specificity is a significant area of research. researchgate.netnih.gov Functionalization of the core scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. rsc.orgrsc.org The synthesis of a diverse library of derivatives is often achieved through multi-component reactions and subsequent modifications. rsc.org For instance, new Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus have been prepared and evaluated for their biological potential. nih.gov The synthesis of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones has also been explored for developing new anticancer agents. researchgate.net
Cycloaddition Reactions Involving the Imidazo[1,2-A]pyrimidine System
Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic systems from the imidazo[1,2-a]pyrimidine core. These reactions can proceed through various mechanisms, including [8+2] and [4+1] cycloadditions.
The imidazo[1,2-a]pyrimidine system can act as an 8π component in [8+2] cycloaddition reactions with benzynes, leading to the formation of tetracyclic compounds. dipc.org This reaction proceeds via a tandem [π8s + π2s] and [σ2s + π6s + σ2s] process. dipc.org
Furthermore, a [4+1] cycloaddition has been reported in the iodine-catalyzed three-component condensation of 2-aminopyrazines or 2-aminopyridines with aryl aldehydes and tert-butyl isocyanide, affording imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. nih.gov
1,3-dipolar cycloaddition reactions have also been employed in the synthesis of fused imidazopyridines.
Heterocyclic Ring Transformations and Rearrangements
While less common than substitution reactions, heterocyclic ring transformations and rearrangements of the imidazo[1,2-a]pyrimidine core can lead to novel scaffolds with unique properties. For instance, the interaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to the formation of the imidazo[1,2-a]pyrimidine heterocyclic core through a recyclization process. nih.gov This reaction proceeds via a tandem sequence that can theoretically lead to various alternative products, but under specific conditions, it favors the formation of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides and N-aryl-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamides. nih.gov
Chemoselective and Regioselective Transformations
Given the multiple reactive sites on the imidazo[1,2-a]pyrimidine nucleus, achieving chemoselective and regioselective transformations is crucial for the synthesis of well-defined derivatives. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic substitution. rsc.orgrsc.orgresearchgate.net
Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyrimidines has been achieved in a one-pot reaction of 2-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. researchgate.net The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine (B1224502) scaffold is dictated by the stability of the resulting intermediate, with attack at C-3 being favored.
| Reactants | Product | Regioselectivity |
| 2-Aminopyrimidine (B69317), 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes | 3-Substituted imidazo[1,2-a]pyrimidine | C3-substitution |
| Imidazo[1,2-a]pyrazine, Electrophile | 3-Substituted imidazo[1,2-a]pyrazine | C3-substitution |
Oxidation and Reduction Chemistry of the Dione Moiety and Ring Systemresearchgate.net
The oxidation and reduction of the Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione core can significantly alter its electronic properties and biological activity.
Oxidation: The imidazo[1,2-a]pyrimidine moiety is susceptible to oxidation, particularly by enzymes such as aldehyde oxidase (AO). researchgate.netnih.gov This metabolic pathway can lead to rapid clearance of drugs containing this scaffold. researchgate.netnih.gov medicinal chemistry strategies to mitigate this include altering the heterocycle or blocking the reactive site to reduce AO-mediated oxidation. researchgate.netnih.gov For example, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was found to be rapidly metabolized by AO. researchgate.netnih.gov
Reduction: The dione moiety of the this compound is a potential site for reduction. While specific studies on the reduction of this particular dione are limited, related naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones have been shown to undergo enzymatic reduction by NADPH-dependent single-electron-transferring P-450R and two-electron transferring NQO1. nih.gov This bioreductive activation can lead to the generation of reactive oxygen species. nih.gov It is plausible that the dione moiety in this compound could be reduced using standard chemical reducing agents, although this has not been extensively reported. The reduction of imine derivatives of imidazo[1,2-a]pyrimidines to the corresponding amines has been accomplished using sodium borohydride. nih.gov
| Compound Class | Enzyme | Reaction Type |
| Imidazo[1,2-a]pyrimidine derivatives | Aldehyde Oxidase (AO) | Oxidation |
| Naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones | P-450R, NQO1 | Reduction |
Biological Activities and Mechanistic Investigations of Imidazo 1,2 a Pyrimidine 2,5 1h,3h Dione and Its Derivatives
Mechanism-Based Enzyme Inhibition Studies
Phosphodiesterases (PDEs) are crucial enzymes that regulate cellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE isoforms can modulate these pathways for therapeutic benefit. Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) scaffold have been identified as effective inhibitors of PDE4, the most prominent cAMP-metabolizing enzyme implicated in various diseases. nih.gov
The mechanism of action for these inhibitors involves blocking the active site of the PDE4 enzyme, which leads to an increase in intracellular cAMP levels. researchgate.net This elevation in cAMP can, in turn, suppress the transcription of inflammatory cytokines like TNF-α. researchgate.net A structure-based discovery strategy led to the development of a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel PDE4 inhibitors. nih.gov Starting from a compound with moderate activity, structural optimization resulted in significantly more potent inhibitors. nih.gov
| Compound | Target | IC50 (µM) |
|---|---|---|
| PTC-209 | PDE4 | 4.78 ± 0.08 |
| L19 | PDE4 | 0.48 ± 0.02 |
Data sourced from a study on 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives. nih.gov
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a therapeutic strategy for managing hyperglycemia. Benzo nih.govorganic-chemistry.orgimidazo[1,2-a]pyrimidine derivatives have shown significant potential as α-glucosidase inhibitors.
A study evaluating a series of 3-amino-2,4-diarylbenzo nih.govorganic-chemistry.orgimidazo[1,2-a]pyrimidines found that all tested compounds exhibited good to excellent inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with potency significantly higher than the standard drug, acarbose. The most potent compound, featuring 4-chloro substituents on both phenyl rings, was found to be over 45 times more potent than acarbose. Kinetic studies confirmed the inhibitory mechanism, and molecular docking was used to further understand the enzyme-inhibitor interactions.
| Compound | Substituents | α-Glucosidase IC50 (µM) |
|---|---|---|
| Acarbose (Standard) | - | 750.0 ± 1.5 |
| 3d | 4-Cl on 4-phenyl ring | 26.7 ± 0.28 |
| 3e | 2-Cl on 4-phenyl ring | 297.0 ± 1.2 |
| 3g | Thiophene as 2-aryl ring | 91.3 ± 0.4 |
| 3k | 4-Cl on both 2- and 4-phenyl rings | 16.4 ± 0.36 |
Data from an in vitro study on 3-amino-2,4-diarylbenzo nih.govorganic-chemistry.orgimidazo[1,2-a]pyrimidine derivatives against Saccharomyces cerevisiae α-glucosidase. mdpi.com
tRNA (guanine37-N1)-methyltransferase (TrmD) is an essential bacterial enzyme that catalyzes the transfer of a methyl group to guanosine at position 37 of the anticodon loop in specific tRNAs. This modification is critical for maintaining the translational reading frame. The absence of this methylation can lead to significant effects on tRNA stability and function, making TrmD a viable target for antibacterial agents. nih.gov
Thienopyrimidinone derivatives incorporating an imidazo[1,2-a]pyridine (B132010) moiety have been investigated as inhibitors of TrmD. These compounds are thought to inhibit the enzyme by restructuring the active site, potentially through a "tyrosine-flipping" mechanism. mdpi.com Molecular docking studies of related benzimidazole-thienopyrimidine hybrids have shown a high affinity for the TrmD inhibitor binding site, supporting this enzyme as a key target for this class of compounds. nih.gov
DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that control the topological state of DNA during replication, transcription, and repair. patsnap.comyoutube.com They are validated targets for antibacterial drugs like fluoroquinolones, which stabilize a toxic enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death. patsnap.comyoutube.com Another mechanism of inhibition involves blocking the ATPase activity of the GyrB (gyrase) or ParE (topoisomerase IV) subunits, which is necessary for the enzyme's catalytic cycle. nih.govpatsnap.com
Based on the conducted literature search, no specific studies were identified that detail the mechanism-based inhibition of DNA gyrase or topoisomerase IV by compounds with the core Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione structure.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. mdpi.com CDK2, when activated by binding to its regulatory partners Cyclin A or Cyclin E, plays a key role in the G1/S phase transition and DNA synthesis. nih.gov Over-activation of CDK2 is common in many cancers, making it an attractive therapeutic target. nih.gov
Derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one have been identified as potent inhibitors of CDK2. researchgate.net The mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the kinase. researchgate.net A co-crystal structure of a potent derivative in complex with CDK2 revealed its specific binding mode within the ATP pocket, highlighting a crucial hydrogen bonding interaction with the hinge region residue Leu83. This structural insight confirms the basis of their inhibitory activity and provides a foundation for future inhibitor development. researchgate.net
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3b (an imidazo[1,2-c]pyrimidin-5(6H)-one derivative) | CDK2/cyclin E | Submicromolar range |
Finding from a study on substituted imidazo[1,2-c]pyrimidin-5(6H)-ones. researchgate.net
The entry of the SARS-CoV-2 virus into human cells is mediated by the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. researchgate.net Blocking this protein-protein interaction is a primary strategy for developing antiviral agents. A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and investigated as potential dual inhibitors capable of binding to both hACE2 and the spike protein, thereby acting as viral entry inhibitors. researchgate.netorganic-chemistry.org
The inhibitory mechanism was investigated using computational molecular docking studies. These analyses predicted the binding modes and affinities of the synthesized compounds with their protein targets. The results indicated that the top-scoring compounds exhibited a remarkable binding affinity for both the hACE2 receptor and the spike protein's receptor-binding domain (RBD), suggesting they could effectively prevent the virus from infecting human cells. nih.govresearchgate.net
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Top-scoring imidazo[1,2-a]pyrimidine derivative | hACE2 | -9.1 |
| Spike Protein | -7.3 | |
| MLN-4760 (Reference Inhibitor) | hACE2 | -7.3 |
| Angiotensin II (Natural Ligand) | hACE2 | -9.2 |
| CBDA (Reference Inhibitor) | Spike Protein | -5.7 |
Data from molecular docking studies on imidazo[1,2-a]pyrimidine Schiff base derivatives. researchgate.netacs.org
Molecular Basis of Antimicrobial Activity
Derivatives of the imidazo[1,2-a]pyrimidine nucleus have demonstrated significant potential in combating a range of microbial pathogens. nih.govmdpi.com Their mechanisms of action are diverse, targeting essential cellular processes in bacteria, fungi, and viruses. These mechanisms are often elucidated through a combination of in vitro assays, enzyme kinetic studies, and in silico molecular docking simulations. mdpi.com
Investigations into Antibacterial Mechanisms against Specific Strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis, S. pyogenes)
The antibacterial efficacy of imidazo[1,2-a]pyrimidine derivatives stems from their ability to interfere with critical bacterial life processes, most notably DNA replication. nih.gov Key targets for these compounds are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for managing DNA supercoiling, a process vital for bacterial cell division and survival. nih.gov
Molecular docking studies have shown that certain imidazo[1,2-a]pyrimidine derivatives can bind effectively within the active sites of these enzymes. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were designed as dual inhibitors of E. coli DNA gyrase and Dihydrofolate Reductase (DHFR). acs.org The most effective compounds demonstrated favorable binding interactions with the key amino acids required for enzyme inhibition. acs.org Similarly, pyridothienopyrimidine derivatives have shown potent dual inhibition against both DNA gyrase and topoisomerase IV in E. coli. nih.gov
The activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl groups at various positions can significantly enhance antibacterial action against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. acs.org For example, one study found that a derivative with methoxy (B1213986) and methyl groups was the most effective antibacterial agent, showing superior activity against all tested strains compared to the reference drug ciprofloxacin. acs.org
| Derivative Class | Bacterial Strain(s) | Proposed Mechanism of Action | Key Findings |
|---|---|---|---|
| Pyridothienopyrimidines | E. coli | Dual inhibition of DNA gyrase and Topoisomerase IV | 4'-amine derivatives showed potent inhibition of both enzymes. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Dual inhibition of DNA gyrase and DHFR | Compound 9o, with OMe and Me substitutions, showed higher activity than ciprofloxacin. acs.org |
| Thiourea derivatives with imidazole (B134444) moieties | S. aureus | Inhibition of Topoisomerase IV | N-arylthiourea derivatives showed high potency against standard and methicillin-resistant S. aureus. mdpi.com |
Exploration of Antifungal Mechanisms
Imidazo[1,2-a]pyrimidine derivatives have emerged as promising candidates for new antifungal agents, particularly against Candida species, which are a common cause of fungal infections. nih.gov The primary mechanism of action for many of these compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Molecular docking studies have been instrumental in understanding this interaction. A series of 3-benzoyl imidazo[1,2-a]pyrimidines were docked into the active site of CYP51 from several Candida species. nih.gov The results indicated that these compounds had a better binding energy than the reference drugs ketoconazole (B1673606) and fluconazole (B54011), suggesting a strong potential for inhibition. nih.gov The binding mode of these derivatives within the active site of CYP51 is similar to that of established antifungal agents. nih.gov
The antifungal activity is significantly influenced by the substituents on the derivative. For instance, compounds with electron-withdrawing groups on the benzene (B151609) ring, such as 4j and 4f in one study, were the most active, indicating the importance of these chemical features for biological activity. nih.gov Other studies on imidazo[1,2-a]pyridine-based compounds have also demonstrated significant activity against resistant strains of Candida albicans, with the potency varying based on the specific electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. tsijournals.comscirp.orgscirp.org
| Derivative Class | Fungal Strain(s) | Proposed Mechanism of Action | Key Findings |
|---|---|---|---|
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Candida spp. (including C. albicans, C. glabrata) | Inhibition of Lanosterol 14α-demethylase (CYP51) | Derivatives showed better binding energy in the CYP51 active site than fluconazole and ketoconazole. nih.gov |
| Imidazo[1,2-a]pyridinehydrazone derivatives | Candida albicans (resistant strain) | Not fully elucidated, but activity is substituent-dependent | Methylated and brominated derivatives were the most active against a fluconazole-resistant strain. tsijournals.com |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives | Candida albicans (resistant strain) | Not specified | Four derivatives showed significant activity, with one being particularly potent. scirp.orgscirp.org |
Elucidation of Antiviral Mechanisms
The antiviral potential of the imidazo[1,2-a]pyrimidine scaffold and its close analog, imidazo[1,2-a]pyridine, has been investigated against several viruses, including human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV). nih.govnih.gov
Research into imidazo[1,2-a]pyridine derivatives has identified compounds with high activity against HCMV and varicella-zoster virus (VZV). nih.gov For example, derivatives bearing a thioether side chain at the 3-position were found to be highly active against HCMV, with some exhibiting a therapeutic index greater than 150. nih.gov The structure-activity relationship is a critical aspect of their antiviral action. nih.gov
In the context of HIV, imidazo[1,2-a]pyridine-Schiff base derivatives have been evaluated for their activity against HIV-1 and HIV-2. rsc.org Molecular docking studies suggest that these compounds may act by interacting with HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. rsc.org While some compounds showed moderate activity, further structural modifications are needed to improve their bioavailability and therapeutic potential. rsc.org The broader class of imidazo[1,2-a]pyrimidine derivatives has also been noted for its potential against viruses like HIV and Hepatitis C. nih.gov
Receptor Antagonism and Agonism Studies
Beyond their antimicrobial properties, imidazo[1,2-a]pyrimidine derivatives and related heterocyclic structures are being explored for their ability to modulate key physiological receptors.
Androgen Receptor Antagonism Mechanisms
While direct studies on this compound as an androgen receptor (AR) antagonist are limited in the available literature, research on related fused pyrimidine (B1678525) structures highlights the potential of this chemical class. For example, a series of pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives were synthesized and evaluated as AR antagonists for their potential in treating prostate cancer. nih.govresearchgate.net These compounds demonstrated potent AR antagonism, with activities comparable to the reference drug Bicalutamide. nih.gov The mechanism involves blocking the androgen receptor, thereby inhibiting the signaling pathways that drive the growth of hormone-sensitive prostate cancer. The specific interactions and efficacy are dependent on the unique heterocyclic system and its substituents. nih.gov Androgens have also been linked to worse outcomes in men with COVID-19, suggesting another potential therapeutic angle for AR antagonists. nih.gov
Adenosine Receptor Antagonism (e.g., A2A)
The adenosine A2A receptor is a G-protein coupled receptor primarily expressed in the brain that has become a significant target for therapeutic intervention, particularly in neurodegenerative conditions like Parkinson's disease. wikipedia.org A2A receptor antagonists are believed to offer neuroprotection by reducing neuroinflammation. wikipedia.org
While xanthine-based compounds like caffeine (B1668208) are well-known A2A antagonists, significant research has focused on developing non-xanthine heterocyclic antagonists. wikipedia.org Although research specifically targeting the this compound core is not prominent, related structures have shown high efficacy. A novel series of 2-aminoimidazopyridine adenosine A(2A) receptor antagonists were identified through high-throughput screening and subsequently optimized for binding affinity and selectivity over the A1 receptor. nih.gov Similarly, thieno[3,2-d]pyrimidine-4-methanone derivatives have been discovered as potent and selective antagonists of the adenosine A2A receptor. manchester.ac.uk These findings indicate that the broader class of fused pyrimidine heterocycles represents a promising scaffold for the development of selective A2A receptor antagonists.
Antiproliferative Activity Mechanisms
Derivatives of the imidazo[1,2-a]pyrimidine class have demonstrated significant antiproliferative effects through various mechanisms of action, primarily by targeting key signaling pathways involved in cancer cell growth and survival.
One of the prominent mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net STAT3 is a critical therapeutic target in oncology, particularly for gastric cancer. nih.govresearchgate.net Systematic structural optimization of imidazo[1,2-a]pyridine derivatives has led to the identification of inhibitors that effectively block the phosphorylation and dimerization of STAT3 at low micromolar concentrations. nih.govresearchgate.net This inhibition, in turn, suppresses the growth, migration, and invasion of human gastric cancer cells. nih.govresearchgate.net
Another key target for these compounds is the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. A series of imidazo[1,2-a]pyrimidin-5(1H)-ones has been rationally designed as selective inhibitors of the PI3K-beta isoform. nih.gov These compounds have shown potent growth inhibition in PTEN-deficient breast cancer cell lines, where the PI3K pathway is hyperactive due to the loss of the PTEN tumor suppressor. nih.gov
Furthermore, imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of other crucial kinases. These include Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and tyrosine kinase EphB4, all of which are implicated in tumor progression. skku.edunih.gov For instance, a novel series of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine compounds were developed as potent and selective inhibitors against FGFR1, 2, and 4. skku.edu Additionally, a series of imidazo[1,2-a]pyrimidine Mannich bases exhibited broad antiproliferative activity against various human cancer cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov
| Derivative Class | Primary Target/Mechanism | Cancer Type/Cell Line | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | STAT3 inhibition (blocks phosphorylation and dimerization) | Gastric Cancer (AGS, MGC-803) | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrimidin-5(1H)-ones | PI3K-beta isoform selective inhibition | PTEN-deficient Breast Cancer (MDA-MB-468) | nih.gov |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidines | FGFR1, 2, and 4 inhibition | Hepatocellular Carcinoma | skku.edu |
| Imidazo[1,2-a]pyrimidine Mannich bases | General growth inhibition | Various human cancer cell lines | nih.gov |
| Imidazo[1,2-a]pyrazines | Inhibition of IGF-IR, Aurora kinase, EphB4 | General | nih.gov |
Anti-inflammatory Pathways
The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives are well-documented, stemming from their ability to modulate key inflammatory signaling cascades. researchgate.net A significant pathway targeted by these compounds is the STAT3/NF-κB signaling axis. nih.govnih.gov
Research has shown that novel synthetic imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by modulating this pathway. nih.govnih.gov These compounds have been found to diminish the DNA-binding activity of Nuclear Factor-κB (NF-κB), a pivotal transcription factor in the inflammatory response. nih.gov By suppressing NF-κB activity, these derivatives reduce the expression of downstream pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This leads to a decrease in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govnih.gov
Furthermore, some derivatives have demonstrated the ability to increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation. nih.gov The modulation of these pathways results in a significant reduction in the levels of inflammatory cytokines. nih.govnih.gov
Inhibition of COX-2 is a particularly important mechanism for the anti-inflammatory action of this class of compounds. researchgate.net Studies have identified imidazo[1,2-a]pyridine derivatives that act as potent and selective COX-2 inhibitors, with some exhibiting high selectivity indexes. researchgate.net This targeted inhibition allows for anti-inflammatory effects while potentially minimizing side effects associated with non-selective COX inhibitors. researchgate.net Other anti-inflammatory mechanisms include the inhibition of leukocyte functions, such as degranulation (elastase and myeloperoxidase release) and superoxide (B77818) generation in neutrophils. nih.gov
| Mechanism | Specific Action | Mediators/Enzymes Affected | Reference |
|---|---|---|---|
| Modulation of NF-κB/STAT3 Pathway | Suppression of NF-κB DNA binding activity | NF-κB | nih.govnih.gov |
| Increased IκBα protein expression | IκBα | nih.gov | |
| Reduced expression of downstream genes | iNOS, COX-2 | nih.gov | |
| COX-2 Inhibition | Selective inhibition of the COX-2 enzyme | COX-2, Prostaglandins | researchgate.net |
| Inhibition of Leukocyte Function | Inhibition of neutrophil degranulation | Elastase, Myeloperoxidase | nih.gov |
| Inhibition of macrophage activation | Nitrite (NO), PGE2 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The biological activity of imidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.gov SAR studies have revealed that specific modifications can dramatically enhance potency and selectivity for various biological targets.
For antiproliferative activity, substitutions at the C2 and C3 positions are particularly critical. In a series of imidazo[1,2-a]pyrimidine Mannich bases, specific substitutions led to compounds with GI50 values comparable to standard anticancer drugs. nih.gov For example, compound 7k , featuring a 4-fluorophenylpiperazine moiety, was identified as a highly effective growth inhibitor. nih.gov Similarly, the nature of the substituent at the C-2 position has been shown to strongly influence the antiviral activity of related imidazo[1,2-a]pyridine derivatives. nih.gov The presence of groups containing nitrogen and oxygen, such as methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O), often enhances antiproliferative activity. mdpi.com
In the context of PI3K inhibition, SAR studies on imidazo[1,2-a]pyrimidin-5(1H)-ones have been crucial for developing isoform-selective inhibitors. nih.gov The design was based on a docking model of a potent enantiomer, highlighting the importance of stereochemistry and specific substituent arrangements for selective binding. nih.gov For antimicrobial activity, the substituents on phenyl rings attached to the core structure have been identified as a key determining factor of biological potency. dergipark.org.tr
A significant challenge in the development of drugs based on the imidazo[1,2-a]pyrimidine scaffold is their susceptibility to rapid metabolism by aldehyde oxidase (AO). nih.govresearchgate.net This enzyme, prevalent in the liver, can oxidize the electron-deficient heterocyclic ring system, leading to high metabolic clearance and poor pharmacokinetic profiles. nih.govresearchgate.netwuxiapptec.com
To overcome this metabolic instability, several medicinal chemistry strategies have been employed. One effective approach involves blocking the most probable site of AO-mediated oxidation. nih.govresearchgate.net For example, in the case of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, a potent androgen receptor antagonist, the imidazo[1,2-a]pyrimidine moiety was found to be the primary site of AO metabolism. nih.govresearchgate.net Blocking this reactive site with appropriate substituents proved to be an effective strategy to reduce metabolic turnover. nih.govresearchgate.net
| Strategy | Description | Example/Application | Reference |
|---|---|---|---|
| Blocking the Reactive Site | Introducing substituents at the site of AO oxidation to sterically or electronically hinder the metabolic reaction. | Applied to an imidazo[1,2-a]pyrimidine-based androgen receptor antagonist. | nih.govresearchgate.net |
| Altering the Heterocycle | Modifying the core heterocyclic structure to reduce its susceptibility to AO. | General strategy for imidazo[1,2-a]pyrimidine systems. | nih.govresearchgate.net |
| Saturation of 6-Membered Ring | Removing the aromaticity of the pyrimidine ring through partial saturation. | Applied to imidazo[1,2-a]pyrimidine analogs. | researchgate.net |
The three-dimensional conformation of imidazo[1,2-a]pyrimidine derivatives plays a crucial role in their interaction with biological targets. The fused bicyclic nature of the scaffold imparts a significant degree of conformational rigidity. beilstein-journals.org This inherent rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein.
Spectroscopic studies, such as NOESY, have confirmed the conformational rigidity of the heterocyclic core, where strong interactions are observed primarily between geminal protons on methylene (B1212753) groups. beilstein-journals.org The absence of certain cross-peaks can be attributed to specific conformational effects that dictate the spatial arrangement of the molecule. beilstein-journals.org
Molecular docking studies further underscore the importance of conformation for biological activity. The predicted binding affinity of a compound is highly dependent on its ability to adopt an energetically favorable conformation within the active site of the target enzyme. beilstein-journals.orgnih.gov For example, in a study of potential antimycotic agents targeting the CYP51 enzyme, one derivative was predicted to have a much lower binding affinity because its docked conformation was energetically unfavorable. beilstein-journals.org This suggests that even with the correct pharmacophoric features, an inability to adopt the correct 3D orientation can lead to a significant loss of activity. beilstein-journals.org Therefore, understanding and controlling the conformational properties of these molecules are essential for the rational design of potent and selective inhibitors.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Complex Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione Architectures
The synthesis of the Imidazo[1,2-A]pyrimidine (B1208166) core has been a subject of considerable interest, with numerous strategies developed for its construction. rsc.org Traditional methods often rely on the Chichibabin reaction, involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov However, the demand for molecular diversity and complexity necessitates the development of more advanced and efficient synthetic protocols.
Future efforts will likely focus on the evolution of multi-component reactions (MCRs), which offer an atom-economical and convergent approach to complex molecules from simple starting materials. dergipark.org.tr The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based MCR, has proven effective for the synthesis of related imidazo[1,2-a]pyridines and could be adapted for the dione (B5365651) scaffold to generate diverse libraries of compounds.
Moreover, the exploration of novel catalytic systems is a promising avenue. The use of nanocatalysts, such as gold nanoparticles, has been shown to facilitate the synthesis of imidazo[1,2-a]pyrimidines under environmentally benign conditions. mdpi.com Similarly, iodine-catalyzed methods present a cost-effective and mild alternative for constructing these heterocyclic systems. nih.gov The application of these catalysts to the synthesis of complex dione architectures could provide access to previously unattainable chemical space.
Additionally, diversity-oriented synthesis (DOS) strategies are expected to play a crucial role. By combining the GBB reaction with subsequent cyclization cascades, for instance, it is possible to create fused imidazopyridine scaffolds in a one-pot, metal-free process. Applying such strategies to the this compound core could yield novel polycyclic structures with unique three-dimensional arrangements.
Table 1: Emerging Synthetic Strategies for Imidazo[1,2-a]pyrimidine Scaffolds
| Methodology | Key Features | Potential Advantages for Dione Architectures |
|---|---|---|
| Multi-Component Reactions (MCRs) | Convergent, atom-economical, one-pot procedures. | Rapid generation of molecular diversity and complexity. |
| Nanocatalysis | Use of nanoparticles (e.g., gold) as catalysts. | Environmentally friendly, high efficiency, and catalyst recyclability. mdpi.com |
| Iodine Catalysis | Employs molecular iodine as a catalyst. | Mild reaction conditions, low cost, and operational simplicity. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Focuses on creating structurally diverse and complex molecules. | Access to novel and complex polycyclic dione derivatives. |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For the this compound scaffold, advanced computational approaches are pivotal for the rational design of new derivatives and the optimization of lead compounds.
Molecular docking simulations are a cornerstone of this approach, allowing for the prediction of binding affinities and modes of interaction between small molecules and biological targets. mdpi.comnih.gov For instance, derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been subjected to docking studies to investigate their potential as antimicrobial agents and inhibitors of SARS-CoV-2 entry. nih.gov Similar in silico screening of this compound libraries against various therapeutic targets could rapidly identify promising candidates for further development.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool. By correlating the structural features of a series of compounds with their biological activity, 3D-QSAR models can be generated to predict the potency of novel derivatives. Such models have been successfully developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. The application of these methods to the dione scaffold would guide the synthesis of more potent and selective compounds.
Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties of these molecules. nih.gov DFT can be used to determine optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions. nih.gov These quantum chemical calculations can validate experimental findings and guide the design of molecules with desired electronic properties.
The integration of these computational techniques, from molecular docking and QSAR to DFT calculations, will undoubtedly accelerate the discovery and optimization of this compound-based compounds for various applications.
Exploration of this compound in Chemical Biology Probes
While direct applications of this compound as chemical biology probes have yet to be extensively reported, the inherent photophysical properties of the parent imidazo[1,2-a]pyrimidine scaffold suggest a promising future in this domain. ijrpr.comnih.govresearchgate.net These heterocyclic systems are known for their fluorescent activity, which is a key characteristic for the development of molecular probes for bioimaging and sensing. researchgate.netresearchgate.net
The fluorescence of imidazo[1,2-a]pyrimidines arises from their π-conjugated bicyclic structure, and the emission properties can be tuned by the introduction of various substituents. ijrpr.comnih.gov Future research will likely focus on designing and synthesizing derivatives of the dione scaffold that exhibit favorable photophysical properties, such as high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.
One potential application is the development of fluorescent sensors for metal ions or other biologically relevant analytes. By incorporating specific chelating moieties into the dione structure, it may be possible to create probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target ion. This approach has been successfully demonstrated with related imidazo[1,2-a]pyridine-based sensors.
Furthermore, the this compound core could be functionalized with reactive groups to create probes for activity-based protein profiling (ABPP). These probes could be used to covalently label and identify specific enzymes or receptors in complex biological systems, providing valuable insights into their function and role in disease.
The development of dione-based chemical biology probes represents a fertile area for future investigation, with the potential to create novel tools for studying biological processes at the molecular level.
Potential in Functional Materials Science
The unique structural and electronic properties of the imidazo[1,2-a]pyrimidine core suggest that its dione derivative could find applications in the field of functional materials science. mdpi.com The π-conjugated system of the scaffold provides a basis for developing materials with interesting optoelectronic properties. ijrpr.com
One area of potential is in the development of organic light-emitting diodes (OLEDs). The fluorescence of imidazo[1,2-a]pyridine (B132010) derivatives has been explored for this purpose, with some compounds exhibiting deep-blue emission. researchgate.net By carefully modifying the substituent pattern on the this compound core, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices.
Another promising direction is the incorporation of the dione scaffold into polymeric structures. Polymers derived from the related imidazo(4,5-d)imidazole-2,5(1H,3H)-dione have been investigated for biomedical applications, where they can be used in drug delivery systems and as high-performance materials. ontosight.aiontosight.ai The this compound unit could be polymerized or used as a cross-linking agent to create novel polymers with tailored thermal, mechanical, and chemical resistance properties. ontosight.ai
Furthermore, the potential for these compounds to act as chemical sensors or in photovoltaic applications is an area ripe for exploration. The π-expanded conjugation in some imidazo[1,2-a]pyridine derivatives makes them suitable for use in organic solar cells. ijrpr.com Investigating the charge-transport properties of the dione derivatives could lead to their use in a new generation of organic electronic devices.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical and materials research. For the this compound scaffold, these technologies offer powerful new tools for accelerating discovery and design.
One of the most immediate applications of AI/ML is in the prediction of molecular properties and biological activities. By training machine learning models on existing datasets of imidazo[1,2-a]pyrimidine derivatives, it is possible to develop predictive models for properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) and bioactivity. nih.gov These models can then be used to virtually screen large libraries of dione derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
AI can also play a crucial role in the de novo design of novel this compound architectures. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained to generate novel molecular structures with desired properties. This approach could lead to the discovery of dione derivatives with optimized activity and selectivity that would be difficult to conceive through traditional design strategies.
Furthermore, machine learning algorithms can be applied to optimize synthetic routes. By analyzing vast amounts of reaction data, ML models can predict the optimal reaction conditions, catalysts, and reagents for the synthesis of complex dione derivatives, thereby saving time and resources in the laboratory. mdpi.com
The integration of AI and machine learning into the research workflow for this compound holds the potential to dramatically accelerate the pace of innovation, from the design of new molecules to the optimization of their synthesis and the prediction of their functional properties.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridines |
| Imidazo[1,2-a]pyrimidine-3-carboxamide |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions, multicomponent reactions, or oxidative coupling. For example, fused heterocycles can be synthesized via aza-Wittig reactions at room temperature using thienopyrimidine precursors . Recent studies highlight the use of arylidenemalononitriles to generate bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles], which are precursors for aminoimidazodipyridines . NMR spectroscopy (1H and 13C) is critical for verifying intermediate structures and final products .
Q. How is NMR spectroscopy utilized in characterizing Imidazo[1,2-A]pyrimidine derivatives?
- Methodological Answer : 1H and 13C NMR are essential for confirming regiochemistry and substituent positions. For instance, in compounds like 12a-e and 25a-d, NMR data (chemical shifts and coupling constants) resolve ambiguities in tautomeric forms or ring substitution patterns. Supplementary NMR datasets for novel derivatives are often included in research articles for reproducibility .
Q. What safety considerations are essential when handling Imidazo[1,2-A]pyrimidine derivatives in the lab?
- Methodological Answer : Certain derivatives, such as nitro-substituted analogs (e.g., tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione), are classified as explosives (UN0489) and require adherence to Division 1.1–1.5 safety protocols . General handling guidelines include using blast shields, minimizing quantities, and referencing safety data sheets (SDS) for specific derivatives (e.g., 5-(ethylamino)-1,3-dihydroimidazo[4,5-b]pyrazin-2-one) .
Advanced Research Questions
Q. How can DFT calculations aid in understanding the electronic properties of Imidazo[1,2-A]pyrimidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and reactivity. For example, DFT analyses of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile derivatives reveal charge distribution patterns that correlate with experimental spectroscopic data . These insights guide the design of derivatives with tailored electronic properties for catalytic or photochemical applications.
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) may arise from variations in assay conditions or cell lines. Cross-validation using orthogonal assays (e.g., enzymatic inhibition + cell viability) is recommended. For instance, thienopyrimidine derivatives exhibit divergent activities depending on substituent positioning, necessitating structure-activity relationship (SAR) studies with controlled stereochemistry . Meta-analyses of published datasets (e.g., PubMed, Scopus) can identify trends or outliers .
Q. How to design experiments to optimize reaction conditions for synthesizing novel derivatives?
- Methodological Answer : Reaction optimization involves screening solvents, catalysts, and temperatures. For multicomponent reactions, factorial design (e.g., DoE) identifies critical parameters. A study on imidazo[1,2-a]pyridines achieved high yields (≥85%) using room-temperature aza-Wittig reactions with Pd/C catalysts . Kinetic studies (e.g., monitoring by HPLC) further refine reaction time and stoichiometry .
Q. What methodologies are used to evaluate the pharmacokinetic properties of these compounds?
- Methodological Answer : In vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo pharmacokinetic (PK) profiling in rodent models are standard. For example, imidazo[1,2-a]pyridine derivatives targeting PDE3 inhibition undergo hepatic clearance studies using LC-MS/MS to quantify metabolite formation . Computational tools (e.g., ADMET Predictor™) model absorption and toxicity profiles prior to animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
